molecular formula C15H7N5O4S B15283437 3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283437
M. Wt: 353.3 g/mol
InChI Key: QUIYXVNYXGSHCA-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including benzofuran, nitrofuran, triazole, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Derivative: The initial step involves the synthesis of a benzofuran derivative through cyclization reactions.

    Introduction of Nitro Group: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.

    Formation of Triazole and Thiadiazole Rings: The triazole and thiadiazole rings are formed through cyclization reactions involving hydrazine derivatives and sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Scale-up processes also require efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzofuran and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications or studied for their biological activities.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential as a therapeutic agent.

    Materials Science: Due to its unique structure, the compound is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activities.

    Pathways Involved: It can influence cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1-benzofuran-2-yl(phenyl)methanone: This compound shares the benzofuran and nitrofuran moieties but lacks the triazole and thiadiazole rings.

    2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole: This compound contains the nitrofuran and oxadiazole rings but differs in the overall structure.

Uniqueness

The uniqueness of 3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of multiple heterocyclic rings, which imparts distinct chemical properties and a wide range of potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H7N5O4S

Molecular Weight

353.3 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7N5O4S/c21-20(22)12-6-5-10(24-12)14-18-19-13(16-17-15(19)25-14)11-7-8-3-1-2-4-9(8)23-11/h1-7H

InChI Key

QUIYXVNYXGSHCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=C(O5)[N+](=O)[O-]

Origin of Product

United States

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